molecular formula C19H26FN3O3 B10783394 (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid

(2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid

Cat. No.: B10783394
M. Wt: 363.4 g/mol
InChI Key: IONFTZRRFFXYIH-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro MDMB-7-PAICA butanoic acid metabolite: (CAS Number: 2712863-53-9) is an analytical reference standard categorized as a synthetic cannabinoid metabolite . It is derived from 5-fluoro MDMB-7-PAICA , which is a synthetic cannabinoid compound. This metabolite is commonly encountered in forensic and research contexts.

Preparation Methods

The synthetic routes and reaction conditions for producing 5-fluoro MDMB-7-PAICA butanoic acid metabolite are not explicitly documented in the available literature. it is likely synthesized through chemical modifications of the parent compound, 5-fluoro MDMB-7-PAICA. Industrial production methods remain proprietary and may involve multistep organic synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: Potential oxidation reactions could involve the fluorinated alkyl chain or the pyrrolo[2,3-b]pyridine ring.

    Reduction: Reduction of functional groups (e.g., carbonyl) may occur.

    Substitution: The fluorine atom could undergo substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).

    Substitution: Nucleophilic substitution reactions using appropriate reagents (e.g., alkyl halides).

Major Products:: The specific metabolites resulting from these reactions would depend on the reaction conditions and the position of substitution or modification.

Scientific Research Applications

    Forensic Chemistry: Identification and detection of synthetic cannabinoids in biological samples.

    Toxicology: Assessing the impact of synthetic cannabinoids on human health.

    Pharmacology: Investigating receptor interactions and pharmacokinetics.

    Drug Development: Understanding structure-activity relationships for potential therapeutic applications.

Mechanism of Action

The exact mechanism by which 5-fluoro MDMB-7-PAICA butanoic acid metabolite exerts its effects remains an active area of research. It likely interacts with cannabinoid receptors (CB₁ and CB₂) in the endocannabinoid system, modulating neurotransmission and physiological responses.

Comparison with Similar Compounds

While detailed comparisons are scarce, it’s essential to highlight the uniqueness of this metabolite. Similar compounds include other synthetic cannabinoids like 5-fluoro MDMB-PICA metabolite 7 .

Properties

Molecular Formula

C19H26FN3O3

Molecular Weight

363.4 g/mol

IUPAC Name

(2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C19H26FN3O3/c1-19(2,3)15(18(25)26)22-17(24)14-12-23(11-6-4-5-9-20)16-13(14)8-7-10-21-16/h7-8,10,12,15H,4-6,9,11H2,1-3H3,(H,22,24)(H,25,26)/t15-/m1/s1

InChI Key

IONFTZRRFFXYIH-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.